Cas no 186792-08-5 (2-Allyl-4,5-dibromo-2H-pyridazin-3-one)
2-Allyl-4,5-dibromo-2H-pyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-Allyl-4,5-dibromo-2H-pyridazin-3-one
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- Inchi: 1S/C7H6Br2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h2,4H,1,3H2
- InChI Key: KPCQBZKTRRDORQ-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC=C)N=CC(Br)=C1Br
2-Allyl-4,5-dibromo-2H-pyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM512683-1g |
2-Allyl-4,5-dibromopyridazin-3(2H)-one |
186792-08-5 | 97% | 1g |
$436 | 2023-03-10 |
2-Allyl-4,5-dibromo-2H-pyridazin-3-one Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-Allyl-4,5-dibromo-2H-pyridazin-3-one
Comprehensive Overview of 2-Allyl-4,5-dibromo-2H-pyridazin-3-one (CAS No. 186792-08-5)
2-Allyl-4,5-dibromo-2H-pyridazin-3-one (CAS No. 186792-08-5) is a brominated pyridazinone derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of heterocyclic compounds, which are widely explored for their bioactive properties. The presence of both allyl and bromo substituents on the pyridazinone ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for highly functionalized pyridazinones has surged, driven by their utility in drug discovery and material science. Researchers are particularly interested in 2-Allyl-4,5-dibromo-2H-pyridazin-3-one due to its potential as a building block for anticancer agents and antimicrobial compounds. Its molecular structure allows for further modifications, enabling the synthesis of diverse derivatives with tailored properties. This aligns with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry.
The synthesis of 2-Allyl-4,5-dibromo-2H-pyridazin-3-one typically involves bromination and allylation reactions, which are well-documented in organic chemistry literature. Its CAS No. 186792-08-5 serves as a unique identifier, facilitating accurate referencing in scientific databases and regulatory documents. The compound's stability under standard conditions makes it suitable for various experimental setups, including high-throughput screening and combinatorial chemistry.
From an industrial perspective, 2-Allyl-4,5-dibromo-2H-pyridazin-3-one is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental concerns, researchers are exploring eco-friendly methods to produce such compounds, minimizing waste and energy consumption. This resonates with the broader scientific community's focus on green solvents and catalytic processes.
Another area of interest is the compound's potential role in agrochemical development. Pyridazinone derivatives are known for their herbicidal and fungicidal activities, and 2-Allyl-4,5-dibromo-2H-pyridazin-3-one could serve as a precursor for novel crop protection agents. This aligns with the global push for sustainable agriculture and food security, topics frequently searched by professionals in the field.
In analytical chemistry, 2-Allyl-4,5-dibromo-2H-pyridazin-3-one is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are critical for research and industrial applications. The compound's spectral data is often shared in open-access databases, supporting the open science movement.
Looking ahead, the versatility of 2-Allyl-4,5-dibromo-2H-pyridazin-3-one positions it as a key player in interdisciplinary research. Whether in drug design, material science, or agrochemistry, its applications continue to expand, driven by innovation and the quest for novel bioactive molecules. As such, this compound remains a focal point for scientists and industries alike, promising exciting developments in the years to come.
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